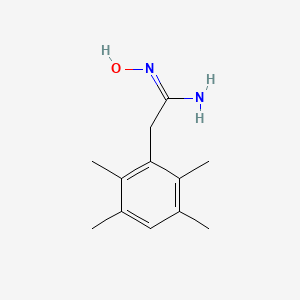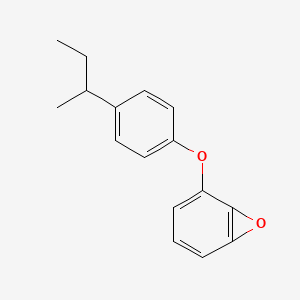
p-sec-Butylphenyl glycidylether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-sec-Butylphenyl glycidylether is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a glycidyl group attached to a phenyl ring, which is further substituted with a sec-butyl group. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-sec-Butylphenyl glycidylether typically involves the reaction of p-sec-butylphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced technologies and equipment ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
p-sec-Butylphenyl glycidylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
p-sec-Butylphenyl glycidylether has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in epoxy resin formulations, improving the mechanical properties and reducing viscosity.
Biology: Employed in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.
作用机制
The mechanism of action of p-sec-Butylphenyl glycidylether involves its ability to react with various nucleophiles, forming stable covalent bonds. This reactivity is attributed to the presence of the glycidyl group, which is highly electrophilic. The compound can interact with molecular targets such as proteins and nucleic acids, leading to cross-linking and modification of their structures and functions.
相似化合物的比较
Similar Compounds
- p-tert-Butylphenyl glycidylether
- n-Butyl glycidyl ether
- Phenyl glycidyl ether
Uniqueness
p-sec-Butylphenyl glycidylether is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as p-tert-Butylphenyl glycidylether and n-Butyl glycidyl ether. Additionally, its specific structure allows for unique applications in various industrial and research settings.
属性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
2-(4-butan-2-ylphenoxy)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C16H16O2/c1-3-11(2)12-7-9-13(10-8-12)17-14-5-4-6-15-16(14)18-15/h4-11H,3H2,1-2H3 |
InChI 键 |
KADHVJOHAMUGGR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC=CC3=C2O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
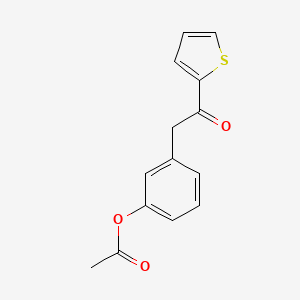
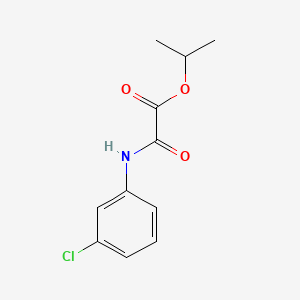
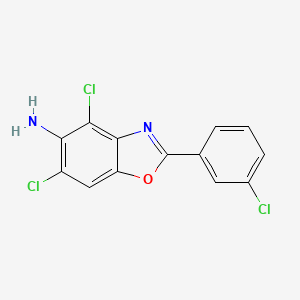
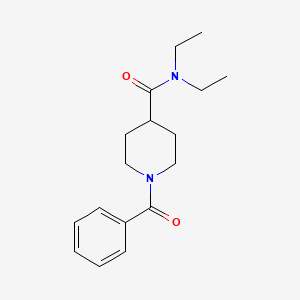
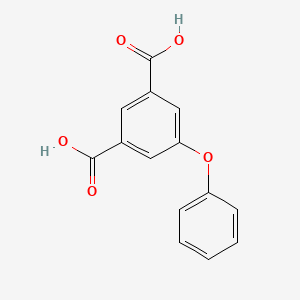
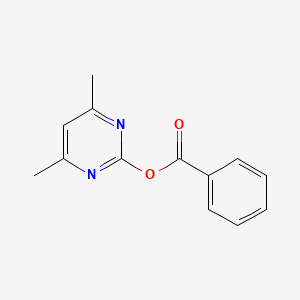
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
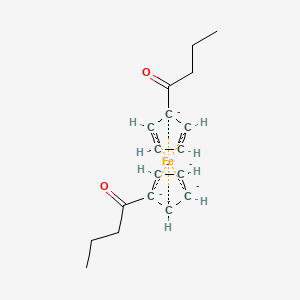
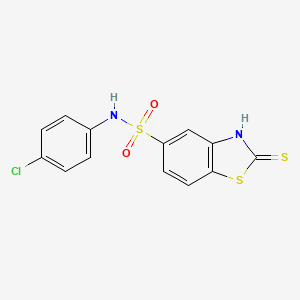
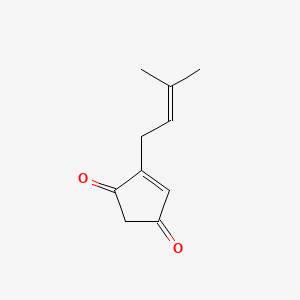
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
